molecular formula C8H3Cl3F2O2 B1411282 2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride CAS No. 1807059-34-2

2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride

Cat. No. B1411282
CAS RN: 1807059-34-2
M. Wt: 275.5 g/mol
InChI Key: KURATOCFKVFMAX-UHFFFAOYSA-N
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Description

“2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C7H3Cl3O . It is a derivative of benzoyl chloride, which is a type of acid chloride .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Safety and Hazards

“2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride” should be handled with care as it may pose certain hazards. For instance, 4-(Difluoromethoxy)benzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,4-dichloro-6-(difluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F2O2/c9-3-1-4(10)6(7(11)14)5(2-3)15-8(12)13/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURATOCFKVFMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)C(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(difluoromethoxy)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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